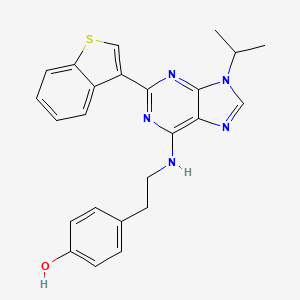
StemRegenin 1
Cat. No. B610799
Key on ui cas rn:
1227633-49-9
M. Wt: 429.5 g/mol
InChI Key: BGFHMYJZJZLMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08927281B2
Procedure details


2-(benzo[b]thiophen-3-yl)-6-chloro-9-isopropyl-9H-purine (2.2 g, 0.0067 mol) was suspended in anhydrous 2-propanol (70 mL) in a pressure tube. Tyramine (1.01 g, 0.0074 mol) was added. The tube was sealed and heated at 85° C. for 16 hr. Additional tyramine (0.50 g, 0.0037 mol) was added and the mixture was heated at 85° C. for 48 hr. The reaction was concentrated. Aqueous sodium bicarbonate solution was added to the residue, which was extracted with EtOAc. The combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography on silica gel, eluting with 50 to 85% EtOAc in hexane to afford a solid. The solid was triturated with methanol to provide the title compound as an off-white solid.
Name
2-(benzo[b]thiophen-3-yl)-6-chloro-9-isopropyl-9H-purine
Quantity
2.2 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([C:6]2[N:14]=[C:13]3[C:9]([N:10]=[CH:11][N:12]3[CH:15]([CH3:17])[CH3:16])=[C:8](Cl)[N:7]=2)[C:3]2[CH:19]=[CH:20][CH:21]=[CH:22][C:2]1=2.[NH2:23][CH2:24][CH2:25][C:26]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=1>CC(O)C>[S:1]1[CH:5]=[C:4]([C:6]2[N:14]=[C:13]3[C:9]([N:10]=[CH:11][N:12]3[CH:15]([CH3:17])[CH3:16])=[C:8]([NH:23][CH2:24][CH2:25][C:26]3[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=3)[N:7]=2)[C:3]2[CH:19]=[CH:20][CH:21]=[CH:22][C:2]1=2
|
Inputs


Step One
|
Name
|
2-(benzo[b]thiophen-3-yl)-6-chloro-9-isopropyl-9H-purine
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C2=C(C(=C1)C1=NC(=C3N=CN(C3=N1)C(C)C)Cl)C=CC=C2
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.01 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCC1=CC=C(C=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCC1=CC=C(C=C1)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube was sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated at 85° C. for 48 hr
|
|
Duration
|
48 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Aqueous sodium bicarbonate solution was added to the residue, which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 50 to 85% EtOAc in hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was triturated with methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C2=C(C(=C1)C1=NC(=C3N=CN(C3=N1)C(C)C)NCCC1=CC=C(C=C1)O)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

